4-Chlorobenzonitrile

Descripción general

Descripción

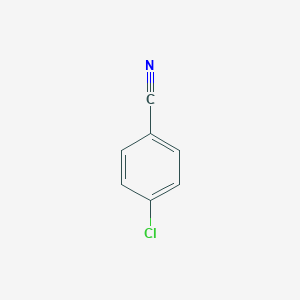

4-Chlorobenzonitrile is an organic compound with the formula ClC₆H₄CN. It is a white solid and one of three isomers of chlorobenzonitrile. This compound is produced industrially by the ammoxidation of 4-chlorotoluene and is of commercial interest as a precursor to pigments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorobenzonitrile can be synthesized through various methods. One common method involves the ammoxidation of 4-chlorotoluene. This process involves the reaction of 4-chlorotoluene with ammonia and oxygen in the presence of a catalyst at high temperatures. Another method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime, which is then dehydrated to form this compound .

Industrial Production Methods: The industrial production of this compound typically involves the ammoxidation of 4-chlorotoluene. This process is carried out in a continuous flow reactor at elevated temperatures and pressures, using a catalyst such as vanadium oxide or molybdenum oxide. The reaction conditions are optimized to achieve high yields and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form substituted benzonitriles.

Reduction: this compound can be reduced to 4-chlorobenzylamine using reducing agents such as lithium aluminum hydride.

Hydrolysis: The nitrile group in this compound can be hydrolyzed to form 4-chlorobenzoic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed:

Nucleophilic Substitution: Substituted benzonitriles.

Reduction: 4-Chlorobenzylamine.

Hydrolysis: 4-Chlorobenzoic acid.

Aplicaciones Científicas De Investigación

Agrochemical Applications

4-Chlorobenzonitrile is extensively used in the agrochemical industry primarily for the synthesis of pesticides and herbicides. Its incorporation into formulations enhances crop protection and agricultural efficiency. The compound serves as a key building block for various agrochemical products, contributing to improved agricultural practices.

Key Agrochemical Uses:

- Pesticide Synthesis : Used as an intermediate in the production of herbicides and insecticides.

- Crop Protection : Enhances the efficacy of agricultural chemicals, leading to better yields.

Pharmaceutical Applications

In the pharmaceutical sector, this compound is crucial for synthesizing active pharmaceutical ingredients (APIs). It acts as a versatile building block in drug development, facilitating the creation of various therapeutic agents.

Pharmaceutical Uses:

- Active Pharmaceutical Ingredients : Integral in synthesizing drugs used for treating various conditions, including sedatives and neuroleptics.

- Research and Development : Employed in biocatalysis for developing new pharmaceutical compounds.

High-Performance Pigments

The compound is also significant in the production of high-performance pigments, which are used in coatings, plastics, and other materials requiring durable color stability.

Pigment Applications:

- Color Stability : Enhances the stability and durability of pigments used in industrial applications.

- Commercial Interest : Increasing demand for high-performance pigments drives the market for this compound.

Market Overview

The global market for this compound is projected to grow at a compound annual growth rate (CAGR) of 4.6% from 2020 to 2026. This growth is attributed to rising demand across its primary applications—agrochemicals, pharmaceuticals, and pigments .

| Application | Market Growth Drivers |

|---|---|

| Agrochemicals | Increased agricultural productivity |

| Pharmaceuticals | Growing pharmaceutical R&D investments |

| Pigments | Demand for durable color solutions |

Case Studies

-

Biocatalysis in Pharmaceutical Synthesis :

A study highlighted the use of this compound in biocatalysis for synthesizing chiral pharmaceutical intermediates. Enzymes were employed to convert p-CBN into more complex structures with high enantioselectivity . -

Thermal Stability Research :

Research on biofield-treated this compound demonstrated enhanced thermal stability and altered physical properties, suggesting potential improvements in its application as a chemical intermediate . -

Electrochemical Studies :

Investigations into the electrochemical behavior of chlorobenzonitrile isomers indicated that this compound exhibits unique properties that can be harnessed for advanced material applications .

Mecanismo De Acción

The mechanism of action of 4-chlorobenzonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied .

Comparación Con Compuestos Similares

4-Chlorobenzonitrile can be compared with other similar compounds, such as:

2-Chlorobenzonitrile: Similar in structure but with the chlorine atom in the ortho position.

3-Chlorobenzonitrile: Similar in structure but with the chlorine atom in the meta position.

4-Fluorobenzonitrile: Similar in structure but with a fluorine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it undergoes. The para position of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its ortho and meta isomers .

Actividad Biológica

4-Chlorobenzonitrile (C₇H₄ClN) is an aromatic compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its chlorobenzene structure with a nitrile group. Its molecular structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its potential as an antimicrobial agent, its behavior in biochemical reactions, and its environmental impact.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated the antibacterial activity of derivatives synthesized from this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives showed significant activity against Escherichia coli , Staphylococcus aureus , and Candida albicans . The MIC values ranged from 0.31 to 2.5 mg/mL, suggesting that modifications to the this compound structure can enhance its antibacterial efficacy .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound Derivative 1 | 0.31 - 2.5 | E. coli |

| This compound Derivative 2 | >2.5 | S. aureus |

| This compound Derivative 3 | 0.625 - 1.25 | C. albicans |

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes critical for bacterial survival.

- Disruption of Membrane Integrity : The compound's lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Environmental Impact

This compound's environmental behavior has also been studied, particularly regarding its biodegradation potential. Research indicates that nitrilase enzymes can effectively degrade this compound, which is important for assessing its persistence in soil and water environments .

Study on Reduction Reactions

A significant study examined the reduction of this compound using sodium borohydride (NaBH₄) in the presence of nano-sized La₀.₅Ca₀.₅CoO₃ perovskite as a catalyst. The study found that the optimal conditions led to a high yield of secondary amines, demonstrating the compound's utility in synthetic organic chemistry .

- Reaction Conditions :

- Catalyst : La₀.₅Ca₀.₅CoO₃

- Reagent : NaBH₄

- Solvent : Methanol was identified as the most effective solvent for this reaction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-chlorobenzonitrile in laboratory settings?

A standard method involves halogenation of benzonitrile derivatives. For instance, this compound can be synthesized via catalytic cross-coupling reactions using cobalt catalysts. A representative procedure involves reacting arylzinc halides (prepared in situ from zinc powder and trifluoroacetic acid) with this compound in acetonitrile, yielding coupling products with ~90% efficiency . Alternative routes include nucleophilic substitution or fluorination of halogenated precursors in solvents like sulpholane at elevated temperatures (~240°C) .

Q. Which spectroscopic techniques are recommended for characterizing the structural properties of this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical for analyzing ring substituent effects. Chemical shifts for carbons in this compound can be calculated using substituent additivity principles, with increments for Cl (-6.3 ppm) and CN (-15.4 ppm) applied to benzene derivatives. Differential scanning calorimetry (DSC) and combustion calorimetry are used to study polymorphic behavior and enthalpies of formation, respectively .

Advanced Research Questions

Q. How do CN···Cl intermolecular interactions influence the thermodynamic stability of this compound polymorphs?

The two polymorphs of this compound exhibit distinct stability due to variations in CN···Cl interactions. DSC studies reveal that the stronger intermolecular interactions in one polymorph result in a higher enthalpy of sublimation (ΔsubH° = 89.5 kJ/mol) compared to weaker interactions in the other. Computational studies at the G3MP2B3 and MP2/cc-pVTZ levels corroborate these findings, showing that gas-phase enthalpies of formation align with experimental data .

Q. What catalyst systems demonstrate high efficiency in the hydroxylation of this compound under visible light irradiation?

Ni(II)-bpy-COF-5 catalysts enable direct hydroxylation using water as the hydroxyl source. Optimal conditions include 2.0 mol% catalyst loading, triethylamine as a base, and irradiation with 50 W blue LEDs (440 nm) in a DMF/CH₃CN solvent mixture. This setup achieves 57.4% yield of 4-hydroxybenzonitrile after 12 hours at 25°C .

Q. What methodological approaches optimize the recovery and reuse of heterogeneous catalysts in this compound-involved reactions?

The CoFe₂O₄/MCM-41/PA/Cu catalyst retains >85% activity after five cycles in tetrazole synthesis. Key factors include using water as a solvent, 100 mg catalyst loading, and thermal stability up to 100°C. Post-reaction recovery involves magnetic separation, washing with ethanol, and drying at 80°C .

Q. How does the electronic nature of substituents affect cross-coupling reaction yields with this compound as a substrate?

In Suzuki-Miyaura couplings, electron-withdrawing groups on pyridyltrifluoroborates enhance yields. For example, 2,4-dimethoxypyrimidin-5-yltrifluoroborate couples with this compound at 86% efficiency, while 6-fluoropyridin-3-yltrifluoroborate shows reduced yields (49%) due to steric and electronic effects .

Q. What computational strategies validate experimental enthalpies of formation for this compound in gas-phase studies?

High-level ab initio calculations (G3MP2B3 and MP2/cc-pVTZ) predict gas-phase enthalpies of formation within 2% of experimental values. These methods account for intramolecular halogen-cyano interactions and pseudosymmetry effects in crystalline packing .

Q. In fluorination reactions, how does solvent choice impact the conversion rates of this compound to its fluoro derivatives?

Sulpholane enhances fluorination efficiency due to its high thermal stability (210–240°C) and solvent capacity. In a representative reaction, this compound reacts with KF in sulpholane, achieving 50.4% conversion to 4-fluorobenzonitrile with 88% solvent recovery .

Propiedades

IUPAC Name |

4-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNGXPDXRVXSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044703 | |

| Record name | 4-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White crystalline powder; Slightly soluble in water; [MSDSonline] | |

| Record name | Benzonitrile, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.11 [mmHg] | |

| Record name | 4-Chlorobenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-03-0 | |

| Record name | 4-Chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z0HGP3A8A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.